![molecular formula C8H6ClFN2O2 B2775750 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride CAS No. 2137598-21-9](/img/structure/B2775750.png)
5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
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Description
5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride, also known as FBCA, is a compound with the CAS Number: 2137598-21-9 . It has a molecular weight of 216.6 . The IUPAC name for this compound is 5-fluoro-1H-benzo[d]imidazole-4-carboxylic acid hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FN2O2.ClH/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . The compound is stored at room temperature and is available in powder form .Scientific Research Applications
Solid-Phase Synthesis in Organic Chemistry
The solid-phase synthesis method utilizes 4-Fluoro-3-nitrobenzoic acid, a compound related to 5-Fluoro-1H-1,3-Benzodiazole-4-Carboxylic Acid Hydrochloride, as a starting material for constructing complex molecules like 1,5-Benzodiazepin-2-ones. This approach highlights the compound's utility in synthesizing benzodiazepinone skeletons, demonstrating its importance in the development of new pharmaceuticals and materials (Lee, Gauthier, & Rivero, 1999).
Heterocyclic Compound Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally similar to this compound, serves as a versatile building block for synthesizing various heterocyclic scaffolds. This application is crucial for drug discovery, demonstrating the potential of fluorinated benzodiazole derivatives in creating pharmacologically active molecules (Křupková, Funk, Soural, & Hlaváč, 2013).
Advanced Material Development
Benzothiazole derivatives, including those related to this compound, have been explored for their unique properties in material science. For instance, benzothiazole-based AIEgens show potential for physiological pH sensing due to their tunable fluorescence emissions. This application is particularly relevant for bioimaging and environmental monitoring (Li et al., 2018).
Environmental Science and Biochemistry
The transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, including compounds similar to this compound, provides insights into environmental degradation processes. This research contributes to our understanding of pollutant transformation in anaerobic conditions, relevant for environmental biotechnology (Genthner, Townsend, & Chapman, 1989).
Fluorescence and Chemical Sensing
Compounds like this compound are instrumental in developing fluorescent probes for carboxylic acids. These probes, through their high sensitivity and specificity, play a crucial role in analytical chemistry for detecting and quantifying biological and environmental samples (Uchiyama, Santa, & Imai, 2001).
properties
IUPAC Name |
5-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.ClH/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYDDLYGFRNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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